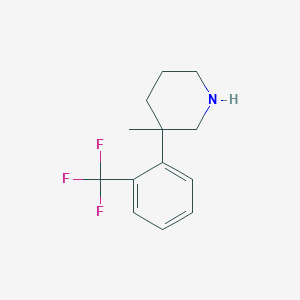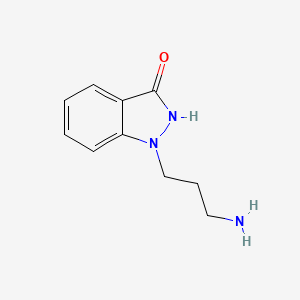
3-Bromo-5-sulfamoylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-sulfamoylbenzamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antitumor, and antiviral properties. This compound is characterized by the presence of a bromine atom at the third position and a sulfamoyl group at the fifth position on the benzamide ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-bromobenzoic acid with chlorosulfonic acid to form 3-bromo-5-chlorosulfonylbenzoic acid, which is then converted to 3-Bromo-5-sulfamoylbenzamide through an amidation reaction with ammonia or a primary amine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-sulfamoylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Amidation and Esterification: The amide group can participate in reactions to form new amide or ester derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions may involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts such as palladium.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Amidation and Esterification: Reagents such as carbodiimides or acid chlorides are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
3-Bromo-5-sulfamoylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s sulfonamide group is known for its antibacterial properties, making it a candidate for developing new antibiotics.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the development of agrochemicals and other industrial applications where sulfonamide derivatives are required
Mechanism of Action
The mechanism of action of 3-Bromo-5-sulfamoylbenzamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes such as carbonic anhydrase, which is involved in various physiological processes. The bromine atom may also contribute to the compound’s reactivity and binding affinity to its targets. The exact pathways and molecular interactions depend on the specific application and target enzyme or receptor .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-sulfamoylbenzamide: Similar structure but with the sulfamoyl group at the fourth position.
3-Chloro-5-sulfamoylbenzamide: Similar structure but with a chlorine atom instead of bromine.
3-Bromo-5-methylbenzamide: Similar structure but with a methyl group instead of the sulfamoyl group.
Uniqueness
3-Bromo-5-sulfamoylbenzamide is unique due to the specific positioning of the bromine and sulfamoyl groups, which can influence its reactivity and biological activity. The combination of these functional groups provides a distinct set of chemical and biological properties that can be leveraged in various applications .
Properties
Molecular Formula |
C7H7BrN2O3S |
|---|---|
Molecular Weight |
279.11 g/mol |
IUPAC Name |
3-bromo-5-sulfamoylbenzamide |
InChI |
InChI=1S/C7H7BrN2O3S/c8-5-1-4(7(9)11)2-6(3-5)14(10,12)13/h1-3H,(H2,9,11)(H2,10,12,13) |
InChI Key |
NYVDMTVFKAVOGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1S(=O)(=O)N)Br)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


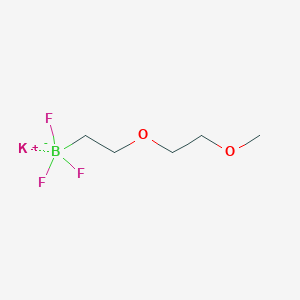

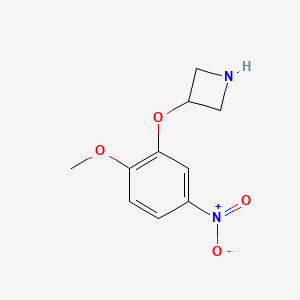
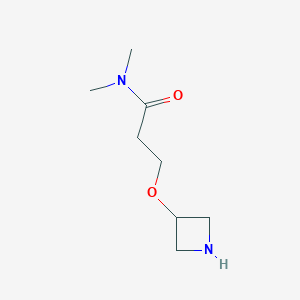
![N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide dihydrochloride](/img/structure/B13524984.png)
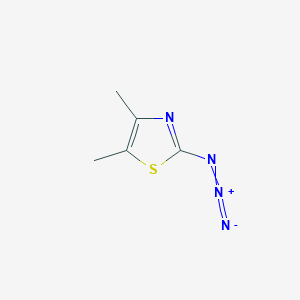

![5-[4-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13525009.png)
![(3R)-3-[(4-chlorophenoxy)methyl]morpholinehydrochloride](/img/structure/B13525013.png)
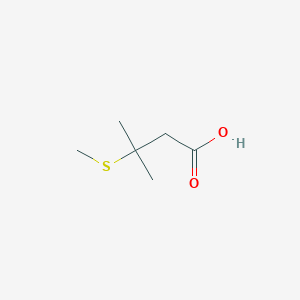
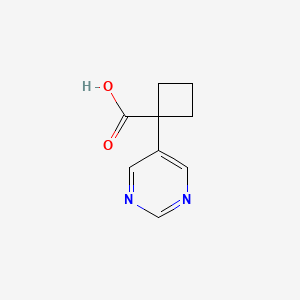
![2-[2-(Methylsulfanyl)phenyl]ethan-1-amine](/img/structure/B13525039.png)
